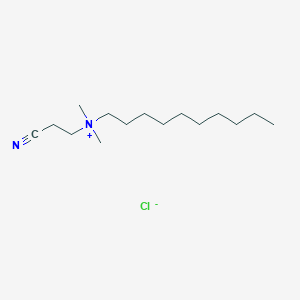
N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride is a quaternary ammonium compound with a cyanoethyl group attached to the nitrogen atom. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride typically involves the quaternization of N,N-dimethyldecan-1-amine with 2-chloroacetonitrile. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
化学反応の分析
Types of Reactions
N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as thiols and amines. The reactions are typically carried out in polar solvents like ethanol or water.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to catalyze the hydrolysis reaction.
Major Products Formed
Substitution Reactions: The major products are substituted quaternary ammonium compounds.
Hydrolysis: The major products are N,N-dimethyldecan-1-amine and cyanoacetic acid.
科学的研究の応用
N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
作用機序
The mechanism of action of N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability. This property is exploited in various applications, including drug delivery and antimicrobial formulations.
類似化合物との比較
Similar Compounds
N,N-Dimethyldodecylamine: Another quaternary ammonium compound with similar surfactant properties.
N,N-Dimethyloctylamine: A shorter-chain analogue with different solubility and surfactant characteristics.
Uniqueness
N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride is unique due to the presence of the cyanoethyl group, which imparts distinct chemical reactivity and enhances its surfactant properties compared to other quaternary ammonium compounds.
特性
CAS番号 |
189068-60-8 |
|---|---|
分子式 |
C15H31ClN2 |
分子量 |
274.87 g/mol |
IUPAC名 |
2-cyanoethyl-decyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H31N2.ClH/c1-4-5-6-7-8-9-10-11-14-17(2,3)15-12-13-16;/h4-12,14-15H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
LOMZMRMCIOQKRI-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC[N+](C)(C)CCC#N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)
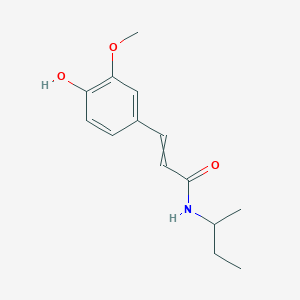
![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)
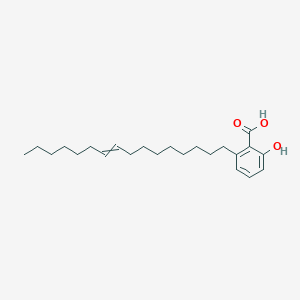
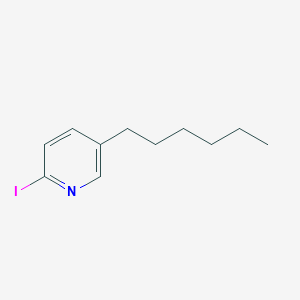

![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
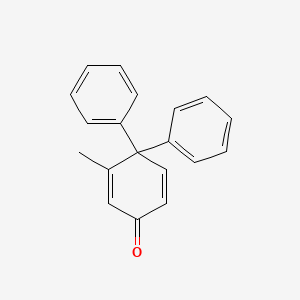
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)


